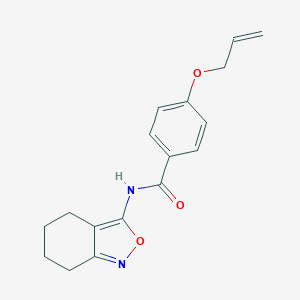![molecular formula C13H4N6S B253714 8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile](/img/structure/B253714.png)
8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring system, which includes pyrazine, thiazole, and benzimidazole moieties, making it a versatile scaffold for the development of novel therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-mercaptobenzimidazole with appropriate pyrazine derivatives under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, phenols, primary and secondary amines, sodium azide, mercaptoacetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile has been explored for various scientific research applications, including:
Biology: Investigation of its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Development of therapeutic agents targeting specific enzymes or receptors, such as cyclin-dependent kinases (CDKs) for cancer treatment
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, compounds with similar structures have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies suggest that these compounds fit well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-a]benzimidazole
Uniqueness
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile stands out due to its unique fused ring system, which combines pyrazine, thiazole, and benzimidazole moieties. This structural complexity provides a versatile platform for the development of novel compounds with diverse biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H4N6S |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile |
InChI |
InChI=1S/C13H4N6S/c14-5-8-9(6-15)17-12-11(16-8)19-10-4-2-1-3-7(10)18-13(19)20-12/h1-4H |
Clave InChI |
OHCQGDJLKLGMIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253634.png)

![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B253637.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B253638.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253639.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B253642.png)
![isobutyl 4-methyl-2-(2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)thiazole-5-carboxylate](/img/structure/B253644.png)


![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)
